molecular formula C12H15N5O4 B15204215 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one

1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one

Cat. No.: B15204215
M. Wt: 293.28 g/mol
InChI Key: FMTZLSUZBXGDOZ-AARIFPKGSA-N
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Description

1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and an imidazo[2,1-b]purin-4(5H)-one moiety

Preparation Methods

The synthesis of 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ribose derivatives and purine bases.

    Formation of Tetrahydrofuran Ring: The ribose derivative undergoes cyclization to form the tetrahydrofuran ring.

    Coupling Reaction: The tetrahydrofuran ring is then coupled with the purine base through a series of condensation reactions.

    Hydroxylation: Hydroxylation reactions are carried out to introduce hydroxyl groups at specific positions on the tetrahydrofuran ring.

    Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.

    Substitution: The hydroxyl groups on the tetrahydrofuran ring can undergo substitution reactions with various nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger molecular structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe for biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one can be compared with other similar compounds, such as:

    Adenosine: Both compounds contain a purine base, but adenosine has a different sugar moiety.

    Guanosine: Similar to adenosine, guanosine also has a purine base but differs in the sugar component.

    Inosine: Inosine is another purine nucleoside with a different sugar moiety compared to the compound .

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5a,6-dihydro-5H-imidazo[2,1-b]purin-4-one

InChI

InChI=1S/C12H15N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,12-13,18-19H,3-4H2,(H,15,20)/t6-,7+,8+,12?/m0/s1

InChI Key

FMTZLSUZBXGDOZ-AARIFPKGSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N4C=CNC4NC3=O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N4C=CNC4NC3=O)CO)O

Origin of Product

United States

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